molecular formula C9H17NO B13876331 1-(dimethylamino)-2,4-dimethylpent-1-en-3-one

1-(dimethylamino)-2,4-dimethylpent-1-en-3-one

Katalognummer: B13876331
Molekulargewicht: 155.24 g/mol
InChI-Schlüssel: GFNBPVYGUALOOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Dimethylamino)-2,4-dimethylpent-1-en-3-one (CAS 6135-14-4) is an enaminone derivative with the molecular formula C₉H₁₇NO and a molecular weight of 155.24 g/mol . Enaminones, characterized by a conjugated system of an amine and a ketone, are versatile synthons in organic synthesis and pharmaceutical chemistry due to their reactivity and structural diversity . The compound features a dimethylamino group at position 1, methyl substituents at positions 2 and 4, and an α,β-unsaturated ketone backbone. It is typically stored at 2–8°C under dry conditions to maintain stability .

Eigenschaften

Molekularformel

C9H17NO

Molekulargewicht

155.24 g/mol

IUPAC-Name

1-(dimethylamino)-2,4-dimethylpent-1-en-3-one

InChI

InChI=1S/C9H17NO/c1-7(2)9(11)8(3)6-10(4)5/h6-7H,1-5H3

InChI-Schlüssel

GFNBPVYGUALOOQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(=O)C(=CN(C)C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Synthetic Approach

The compound belongs to the class of enaminones, typically synthesized via condensation reactions involving amines and β-dicarbonyl compounds or their equivalents. The preparation generally involves the nucleophilic addition of dimethylamine to α,β-unsaturated ketones or related precursors under controlled conditions.

Published Synthetic Procedure

According to a detailed synthetic protocol outlined in the literature, the preparation of (E)-1-(dimethylamino)-4,4-dimethylpent-1-en-3-one follows a general procedure similar to other enaminones:

  • Starting materials : Typically, a β-diketone or β-ketoester precursor bearing the 4,4-dimethyl substitution is reacted with dimethylamine.
  • Reaction conditions : The reaction is conducted by stirring the mixture at elevated temperatures (e.g., around 110 °C) for a specific duration until completion, monitored by thin-layer chromatography (TLC).
  • Quenching and extraction : After completion, the reaction mixture is quenched with water and extracted with ethyl acetate.
  • Drying and concentration : The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
  • Purification : The crude product is purified by column chromatography using a hexane:ethyl acetate solvent system (1:1 ratio) to isolate the pure enaminone product as a yellow solid.

This method yields the target compound in moderate to good yields (typically 67% to 88%), with melting points and spectral data consistent with the assigned structure.

Catalytic and Alternative Methods

Research has also explored catalytic methods for synthesizing functionalized enaminones, including 1-(dimethylamino)-2,4-dimethylpent-1-en-3-one derivatives:

  • Rhodium-catalyzed CC bond cleavage and insertion : A novel approach involves the use of cyclopropenes as C4 units in the presence of rhodium catalysts to cleave the carbon-carbon bond of enaminones and insert new C(sp2) sources, forming highly functionalized 1,3-dienes. This method operates under mild conditions (ambient temperature, low catalyst loading, neutral solvents) and broad substrate scope, demonstrating versatility in modifying enaminone frameworks.

  • Copper(I)-catalyzed coupling with terminal alkynes : Another efficient protocol involves Cu(I)-catalyzed reactions of enaminones with terminal alkynes to produce amino skipped diynes. This one-pot synthesis is economical and allows the construction of symmetrical and asymmetrical derivatives, expanding the utility of enaminones in complex molecule synthesis.

Summary Table of Preparation Methods

Method Description Key Reagents/Conditions Yield (%) Notes Reference
Condensation of β-diketone with dimethylamine β-diketone precursor, dimethylamine, 110 °C, TLC monitoring, column chromatography 67–88 Standard enaminone synthesis, moderate to good yield
Rhodium-catalyzed CC bond cleavage/insertion Enaminone, cyclopropenes, Rh catalyst, ambient temperature, neutral solvent Not specified Mild conditions, broad substrate scope, functionalized 1,3-dienes
Cu(I)-catalyzed reaction with terminal alkynes Enaminones, terminal alkynes, Cu(I) catalyst, one-pot Not specified Efficient synthesis of amino skipped diynes
Organometallic complex formation (related) (COD)PdCl2, dimethylamino-1-propylmagnesium chloride, low temperature Not applicable Provides ligand chemistry insights

Analytical and Characterization Data

The prepared compound is typically characterized by:

These data confirm the identity and purity of the synthesized compound.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Dimethylamino)-2,4-dimethylpent-1-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its reactivity and properties.

    Substitution: The dimethylamino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-(Dimethylamino)-2,4-dimethylpent-1-en-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: Its reactivity makes it useful in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism by which 1-(dimethylamino)-2,4-dimethylpent-1-en-3-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s activity and specificity. Pathways involved may include signal transduction or metabolic processes, depending on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Chlorophenyl vs. Dimethylamino Substituents

The electron-withdrawing chlorine atom alters electronic properties, reducing nucleophilicity at the enaminone’s β-position compared to the dimethylamino derivative. This structural difference makes the chlorophenyl variant more suitable for applications in pesticide intermediates, as noted in , whereas dimethylamino-containing enaminones are often prioritized in pharmaceutical synthesis due to their enhanced electron-donating capacity and bioactivity .

Methyl Branching and Steric Effects

The compound 1-(dimethylamino)-4-methyl-1-penten-3-one (CAS 5782-56-9) differs by having a single methyl group at position 4 instead of two. Reduced steric hindrance in this analog may enhance solubility in polar solvents compared to the bulkier 2,4-dimethyl derivative. However, the diminished steric protection could lower thermal stability, as branching often impedes molecular motion and degradation .

Structural Analogues in Pharmaceutical Contexts

The indole-containing enaminone (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one () shares the dimethylamino–enone motif but incorporates an indole heterocycle. Indole’s aromaticity and hydrogen-bonding capacity confer distinct biological activity, making this compound a key intermediate in drugs like osimertinib (a tyrosine kinase inhibitor). In contrast, the simpler alkyl-substituted 1-(dimethylamino)-2,4-dimethylpent-1-en-3-one may exhibit lower receptor specificity but greater synthetic versatility .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Reference
1-(Dimethylamino)-2,4-dimethylpent-1-en-3-one C₉H₁₇NO 155.24 2,4-dimethyl; dimethylamino Synthetic intermediate
(E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one C₁₃H₁₄N₂O 214.27 Indole; dimethylamino Pharmaceutical intermediate
1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one C₁₃H₁₅ClO 222.71 4-chlorophenyl; 4,4-dimethyl Pesticide intermediate

Crystallographic and Hydrogen-Bonding Trends

Chalcones like 1-[4-(dimethylamino)phenyl]-3-(3-nitrophenyl)prop-2-en-1-one () form planar 2D networks via C–H⋯O hydrogen bonds involving nitro and ketone groups.

Biologische Aktivität

1-(Dimethylamino)-2,4-dimethylpent-1-en-3-one is a compound of interest due to its potential biological activities. This article aims to consolidate the available research findings, case studies, and data tables related to its biological activity, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C9H15NO\text{C}_9\text{H}_{15}\text{N}\text{O}

This structure includes a dimethylamino group, which is known for its role in enhancing biological activity through various mechanisms, including receptor binding and enzyme inhibition.

1. Enzyme Inhibition

Research indicates that 1-(dimethylamino)-2,4-dimethylpent-1-en-3-one exhibits significant inhibitory activity against serine-threonine kinases. Specifically, it has been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The inhibition of these kinases can lead to antitumor effects by preventing uncontrolled cell proliferation .

2. Antimicrobial Activity

In vitro studies have shown that this compound possesses antimicrobial properties against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) values suggest that it can effectively inhibit the growth of pathogenic strains, making it a candidate for further development as an antimicrobial agent .

3. Cytotoxicity

Cell viability assays conducted on various cancer cell lines demonstrated that 1-(dimethylamino)-2,4-dimethylpent-1-en-3-one induces cytotoxic effects. The compound was found to trigger apoptosis in cancer cells, which is a critical mechanism for cancer treatment. The IC50 values obtained from these assays indicate that the compound has a dose-dependent effect on cell viability .

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of 1-(dimethylamino)-2,4-dimethylpent-1-en-3-one in human breast cancer cells (MCF-7). The results showed a significant reduction in cell proliferation and an increase in apoptotic markers after treatment with the compound. Flow cytometry analysis revealed that the compound induced G2/M phase arrest, further supporting its role as a CDK inhibitor .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial effects of the compound against Staphylococcus aureus and Escherichia coli. The study reported that the compound exhibited potent antibacterial activity with MIC values of 32 µg/mL and 64 µg/mL respectively. These findings suggest its potential use in treating bacterial infections .

Data Tables

Activity Type Effect Reference
Enzyme InhibitionCDK Inhibition
AntimicrobialMIC against S. aureus
CytotoxicityIC50 in MCF-7 cells

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(dimethylamino)-2,4-dimethylpent-1-en-3-one, and how can reaction conditions be optimized?

Answer:
The compound is typically synthesized via Claisen-Schmidt condensation, involving a ketone and an aldehyde in basic conditions. For example, dichloroacetophenone derivatives react with dimethylamino-substituted aldehydes in ethanol under potassium hydroxide catalysis . Key steps include:

  • Reagent stoichiometry : Maintain a 1:1 molar ratio of ketone to aldehyde.
  • Solvent choice : Ethanol is preferred for solubility and recrystallization .
  • Reaction monitoring : Use TLC to track enaminone formation.
  • Purification : Recrystallize from ethanol to yield pale crystals (70–85% yield).

Advanced: How can computational chemistry resolve discrepancies in spectroscopic vs. crystallographic data for this enaminone?

Answer:
Conflicting data (e.g., NMR chemical shifts vs. X-ray bond lengths) require hybrid validation:

DFT calculations : Optimize geometry using Gaussian or ORCA to predict NMR/IR spectra. Compare with experimental data .

Crystallographic refinement : Use SHELXL for high-resolution structure determination. Discrepancies in tautomeric forms (enaminone vs. keto-enol) can be resolved via Hirshfeld surface analysis .

Cross-validation : Overlay computed and experimental spectra in software like Mercury (CCDC) to identify outliers.

Basic: What analytical techniques are critical for characterizing 1-(dimethylamino)-2,4-dimethylpent-1-en-3-one?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR confirms the enaminone structure (e.g., vinyl proton at δ 6.5–7.5 ppm, dimethylamino group at δ 2.2–3.0 ppm) .
  • X-ray diffraction : Resolve stereochemistry and bond lengths; SHELXL refinement is standard .
  • Mass spectrometry : ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 156.2).
  • IR spectroscopy : C=O stretch (~1650 cm⁻¹) and C=N absorption (~1580 cm⁻¹) confirm conjugation .

Advanced: What strategies mitigate challenges in using this enaminone as a ligand in transition-metal catalysis?

Answer:
The dimethylamino group’s hemilabile nature requires careful handling:

Coordination studies : Use Rh(I) or Ir(I) precursors in dichloromethane under inert conditions. Monitor via UV-vis for ligand-metal charge transfer .

Stability tests : Conduct variable-temperature NMR to assess ligand dissociation.

Catalytic screening : Test in cross-coupling reactions (e.g., Suzuki-Miyaura) with Pd(0) catalysts. Compare turnover frequencies with non-hemilabile ligands .

Basic: What safety protocols are essential when handling 1-(dimethylamino)-2,4-dimethylpent-1-en-3-one?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • PPE : Wear nitrile gloves and safety goggles; dimethylamino derivatives can irritate mucous membranes .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
  • First aid : Flush eyes/skin with water for 15 minutes; seek medical evaluation if ingested .

Advanced: How does steric hindrance from the 2,4-dimethyl groups influence reactivity in Diels-Alder reactions?

Answer:
The dimethyl substituents reduce dienophile activity by:

Steric effects : Use X-ray data (bond angles >120°) to quantify crowding.

Kinetic studies : Compare reaction rates with less-hindered analogs (e.g., 1-phenylpenten-3-one) under identical conditions .

Computational modeling : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.